Solubility Profiling and Crystallization Thermodynamics of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
Solubility Profiling and Crystallization Thermodynamics of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
This guide outlines the solubility behavior, thermodynamic analysis, and crystallization protocols for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (CAS: 898757-63-6). This compound serves as a critical intermediate in the synthesis of fine pharmaceutical ingredients and liquid crystal precursors, typically synthesized via Friedel-Crafts acylation of propyl phenyl ether with adipyl chloride monoethyl ester.
Executive Summary
The purification of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (hereafter E-6-OPH ) is a pivotal unit operation in the manufacturing of downstream pharmaceutical actives. As a keto-ester with a lipophilic propoxy tail, E-6-OPH exhibits a complex solubility landscape that is highly sensitive to solvent polarity and temperature. This guide provides a technical framework for determining its solubility, modeling its dissolution thermodynamics, and designing an optimal cooling crystallization process.
Physicochemical Profile & Molecular Architecture
Understanding the solute-solvent interaction requires analyzing the molecular moieties of E-6-OPH.
| Feature | Chemical Moiety | Effect on Solubility |
| Lipophilic Tail | 4-n-Propoxy group | Enhances solubility in non-polar solvents (Toluene, Hexane). |
| Aromatic Core | Phenyl ring | Provides |
| Polar Linker | C6 Alkyl Chain (Hexanoate) | Adds flexibility; moderate impact on polarity. |
| Polar Heads | Ketone (C6) & Ester (Ethyl) | Hydrogen bond acceptors; enhances solubility in polar protic/aprotic solvents (Alcohols, Acetone). |
-
Molecular Formula:
-
Molecular Weight: 292.37 g/mol
-
Predicted Melting Point: 55°C – 65°C (Typical for para-substituted phenone esters)
Experimental Methodology: Solubility Determination
To generate reliable solubility data, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its higher precision in detecting the exact dissolution point (cloud point).
Protocol: Dynamic Laser Monitoring
-
Preparation: Weigh a precise mass of E-6-OPH (
) into a jacketed glass vessel equipped with a magnetic stirrer. -
Solvent Addition: Add a known mass of solvent (
). -
Heating: Heat the mixture linearly (e.g., 2 K/min) until the solid completely dissolves. A laser beam passes through the solution; maximum transmission indicates complete dissolution.
-
Cooling: Cool the solution slowly. The temperature at which the laser transmission drops (nucleation/turbidity) is recorded, though the dissolution temperature (
) is used for solubility curves to avoid metastability width errors. -
Calculation: The mole fraction solubility (
) is calculated as: Where and are the molar masses of the solute and solvent, respectively.[5]
Thermodynamic Modeling
Accurate modeling is essential for process simulation. The solubility data is typically correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.
The Modified Apelblat Model
- : Mole fraction solubility of E-6-OPH.
-
: Absolute temperature (K).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis of experimental data.
Dissolution Thermodynamics
Using the Van't Hoff analysis, we derive the standard enthalpy (
-
Enthalpy (
): Positive values indicate an endothermic process (solubility increases with temperature). -
Gibbs Free Energy (
):
Expert Insight: For keto-esters like E-6-OPH, dissolution is typically endothermic and entropy-driven . The disruption of the crystal lattice requires energy (
Solubility Landscape & Solvent Selection
Based on the "Like Dissolves Like" principle and the functional groups of E-6-OPH, the expected solubility hierarchy is:
Toluene > Ethyl Acetate > Acetone > Ethanol > Methanol > Water
-
Toluene: Excellent solvent due to
- interactions with the phenyl ring. -
Alcohols (Ethanol/Methanol): Good solubility at high temperatures (reflux), but poor solubility at low temperatures. This steep solubility curve makes alcohols ideal antisolvents or cooling crystallization solvents for high yield.
-
Water: Practically insoluble; useful for washing away inorganic salts (e.g.,
residues from Friedel-Crafts).
Quantitative Data Summary (Projected)
| Solvent | Solubility at 283.15 K ( | Solubility at 323.15 K ( | Suitability for Crystallization | |
| Methanol | Low (~0.005) | Moderate (~0.040) | High | Excellent (High Recovery) |
| Ethanol | Low (~0.008) | High (~0.080) | High | Excellent (Green Solvent) |
| Ethyl Acetate | Moderate | Very High | Moderate | Good (Purification) |
| Toluene | High | Very High | Low | Poor (Low Yield) |
Process Application: Cooling Crystallization Workflow
The following diagram illustrates the optimized purification workflow for E-6-OPH, utilizing the steep solubility curve in Ethanol.
Caption: Optimized cooling crystallization workflow for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate using Ethanol as the solvent.
References
-
Compound Identification: Sigma-Aldrich. Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Product Sheet. CAS: 898757-63-6.[1][2][3][4] Link
-
Experimental Protocol: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link
-
Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis. Link
- Friedel-Crafts Context: Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
Sources
- 1. 898786-94-2|4'-Acetoxy-5-chlorovalerophenone|BLDpharm [bldpharm.com]
- 2. ETHYL 6-OXO-6-(4-N-PROPOXYPHENYL)HEXANOATE CAS#: 898757-63-6 [m.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. AB368001 | CAS 898757-63-6 – abcr Gute Chemie [abcr.com]
- 5. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
